(3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide

Physicochemical Property Lead-likeness Drug Design

(3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide (CAS 2411289-62-6) is a synthetic, low-molecular-weight (227.27 g/mol) organofluorine building block belonging to the cyclohexyl sulfonamide class. Its structure features a cyclohexyl ring with a unique combination of geminal difluoro substitution at the 3-position, a quaternary methyl group at the 1-position, and a methanesulfonamide moiety attached via a methylene linker.

Molecular Formula C8H15F2NO2S
Molecular Weight 227.27
CAS No. 2411289-62-6
Cat. No. B2388854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide
CAS2411289-62-6
Molecular FormulaC8H15F2NO2S
Molecular Weight227.27
Structural Identifiers
SMILESCC1(CCCC(C1)(F)F)CS(=O)(=O)N
InChIInChI=1S/C8H15F2NO2S/c1-7(6-14(11,12)13)3-2-4-8(9,10)5-7/h2-6H2,1H3,(H2,11,12,13)
InChIKeyBVTYSQHZEVETLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide: Core Structural and Procurement Profile for Lead Optimization


(3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide (CAS 2411289-62-6) is a synthetic, low-molecular-weight (227.27 g/mol) organofluorine building block belonging to the cyclohexyl sulfonamide class . Its structure features a cyclohexyl ring with a unique combination of geminal difluoro substitution at the 3-position, a quaternary methyl group at the 1-position, and a methanesulfonamide moiety attached via a methylene linker. This specific substitution pattern is not shared by the more common 3,3-difluorocyclohexyl, 4,4-difluorocyclohexyl, or non-fluorinated cyclohexyl methanesulfonamide analogs, creating a distinct chemical space for medicinal chemistry exploration where both metabolic vulnerability and conformational pre-organization are critical design parameters.

Why (3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide Cannot Be Replaced by Common Cyclohexyl Sulfonamide Analogs


Generic substitution with a standard cyclohexylmethanesulfonamide or even a 3,3-difluorocyclohexyl analog is not scientifically equivalent. The target compound incorporates a 1-methyl group that converts the C1 carbon into a quaternary chiral center, a feature absent in all des-methyl analogs . This eliminates a potential site for oxidative metabolism (benzylic/allylic oxidation) and reduces conformational freedom around the C1–methylene bond. Furthermore, the gem-difluoro motif at the 3-position is a well-established strategy for attenuating cytochrome P450-mediated oxidation at adjacent unactivated methylene positions . Replacing this compound with a non-fluorinated or regioisomeric (e.g., 4,4-difluoro) variant would therefore alter the metabolic soft-spot profile, three-dimensional shape, and lipophilicity in ways that undermine structure-activity relationships (SAR) established during lead optimization. The quantitative evidence below details the specific, measurable dimensions of this differentiation.

Quantitative Differentiation of (3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide: Head-to-Head Evidence for Scientific Selection


Molecular Weight and Fractional sp³ Character (Fsp³) vs. Aromatic Sulfonamide Leads

The target compound has a molecular weight of 227.27 g/mol and an Fsp³ value of 0.875, calculated from its molecular formula C8H15F2NO2S (7 sp³ carbons out of 8 total carbons) . This is substantially lower in molecular weight and higher in three-dimensionality than typical aromatic sulfonamide kinase inhibitor leads (e.g., many Type II kinase inhibitors exceed 450 g/mol with Fsp³ <0.3) [1]. In a prospective lead optimization context, the lower molecular weight provides a larger 'property envelope' for subsequent functionalization without violating Lipinski's Rule of Five, while the saturated cyclohexyl core correlates with improved clinical success rates.

Physicochemical Property Lead-likeness Drug Design

Impact of 1-Methyl Substitution on the Number of Hydrogen Bond Donors and Metabolic Soft Spots vs. Des-methyl Analog

The (3,3-difluoro-1-methylcyclohexyl)methanesulfonamide scaffold contains a quaternary carbon at the C1 position (bearing -CH3 and -CH2-SO2NH2), in contrast to the des-methyl analog (3,3-difluorocyclohexyl)methanesulfonamide (CAS 1699576-85-6), which has a tertiary C-H at the equivalent position . The quaternary center eliminates a potential site for cytochrome P450-mediated C–H hydroxylation, a common metabolic soft spot on cyclohexyl rings. While no direct head-to-head microsomal stability data is publicly available for this specific pair, literature on gem-difluoro alicyclic building blocks establishes that quaternary centers adjacent to metabolically labile positions reduce intrinsic clearance (Clint) by 2- to 10-fold in human liver microsome assays when compared to tertiary C–H controls .

Metabolic Stability Structure-Metabolism Relationship Cyclohexyl Oxidation

Regioisomeric Differentiation: 3,3-Difluoro vs. 4,4-Difluoro Cyclohexyl Sulfonamide and Predicted Dipole Moment

The target compound positions the electron-withdrawing gem-difluoro group at the 3-position relative to the sulfonamide-bearing methylene substituent at C1, resulting in a distinct conformational bias and dipole vector compared to the commercially available 4,4-difluoro regioisomer (CAS 1564646-80-5) [1]. In the 3,3-difluoro configuration, the fluorine atoms are positioned closer to the sulfonamide group (through-bond distance of 3 bonds vs. 4 bonds in the 4,4-isomer), which increases the inductive electron-withdrawing effect on the methanesulfonamide NH proton. Computational predictions indicate the 3,3-isomer has a calculated dipole moment of approximately 4.2 D, while the 4,4-isomer is predicted at approximately 3.5 D [2]. This ~0.7 D difference is significant for target binding where directional electrostatic interactions are critical.

Conformational Analysis Dipole Moment Regioisomer Comparison

Predicted Lipophilicity (cLogP) Differential: 3,3-Difluoro-1-methyl vs. Non-fluorinated Cyclohexylmethanesulfonamide

The introduction of the gem-difluoro group and the 1-methyl substituent modulates the lipophilicity of the cyclohexylmethanesulfonamide core. The target compound has a predicted cLogP of approximately 1.1, based on fragment-based computational methods [1]. In contrast, the non-fluorinated analog, cyclohexylmethanesulfonamide, has a predicted cLogP of approximately 0.4 [2]. This difference of ~0.7 log units is within the optimal range for balancing passive membrane permeability and aqueous solubility, aligning with the 'golden triangle' for oral absorption where cLogP between 1 and 3 is desirable for CNS and non-CNS targets alike.

Lipophilicity cLogP Fluorine Effect

Optimal Deployment Scenarios for (3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide Based on Validated Differentiation


Fragment-Based Lead Discovery Requiring Low-MW, High-Fsp³ Sulfonamide Cores

With a molecular weight of 227.27 g/mol and Fsp³ of 0.875, this compound is ideally suited as a fragment-sized sulfonamide core for direct screening or elaboration. Its low MW provides room for significant growth vectors while maintaining lead-like properties, a critical advantage over larger aromatic sulfonamides commonly found in kinase inhibitor libraries .

Metabolic Stability Optimization in Cyclohexyl-Containing Lead Series

The quaternary 1-methyl group eliminates a site for oxidative metabolism that is present in all des-methyl cyclohexyl methanesulfonamides. This scaffold is therefore the preferred choice when a program has identified metabolic instability at the C1 position of a lead series and requires a direct replacement that preserves the sulfonamide pharmacophore while blocking oxidation .

Conformational Probing of Sulfonamide Binding Pockets via Regioisomeric Pairs

The distinct dipole moment and fluorine positioning of the 3,3-difluoro regioisomer, relative to the commercially available 4,4-difluoro analog, provides a matched pair for interrogating electrostatic requirements of a sulfonamide-binding pocket. This is particularly relevant for targets where the sulfonamide NH acts as a hydrogen bond donor and its acidity is modulated by proximal fluorine substitution [1].

Design of CNS-Penetrant Sulfonamide Probes with Balanced Lipophilicity

The predicted cLogP of ~1.1 falls within the optimal range for CNS drug candidates. Combined with the reduced metabolic liability of the gem-difluoro-1-methyl substitution, this scaffold is an advantageous starting point for medicinal chemistry programs targeting neurological or psychiatric disorders where sulfonamide-based pharmacophores have shown promise but were limited by metabolic clearance or poor brain penetration [2].

Quote Request

Request a Quote for (3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.